3,4-Difluorobenzyl alcohol

Catalog No.
S708373
CAS No.
85118-05-4
M.F
C7H6F2O
M. Wt
144.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzyl alcohol

CAS Number

85118-05-4

Product Name

3,4-Difluorobenzyl alcohol

IUPAC Name

(3,4-difluorophenyl)methanol

Molecular Formula

C7H6F2O

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C7H6F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2

InChI Key

GNQLTCVBSGVGHC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)F)F

Canonical SMILES

C1=CC(=C(C=C1CO)F)F

3,4-Difluorobenzyl alcohol is an organic compound characterized by the molecular formula C7H6F2O. This compound is a derivative of benzyl alcohol, where two hydrogen atoms on the benzene ring are substituted by fluorine atoms at the 3 and 4 positions. It appears as a clear, colorless to pale yellow liquid with a molecular weight of 144.12 g/mol. The presence of fluorine atoms imparts unique chemical properties that enhance its reactivity and biological activity, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals.

  • Oxidation: It can be oxidized to form 3,4-difluorobenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
  • Reduction: The compound can be reduced to 3,4-difluorotoluene using strong reducing agents like lithium aluminum hydride (LiAlH4).
  • Substitution: The hydroxyl group can undergo substitution reactions with reagents like thionyl chloride (SOCl2) to yield 3,4-difluorobenzyl chloride .

These reactions highlight the compound's versatility as a building block in organic synthesis.

3,4-Difluorobenzyl alcohol exhibits significant biological activity, influencing various biochemical pathways. It has been shown to interact with enzymes and proteins, affecting their functions. For instance, it can act as a substrate for certain oxidoreductases involved in oxidation-reduction reactions. Additionally, exposure to this compound may alter gene expression related to detoxification processes, particularly those governed by cytochrome P450 enzymes .

At the cellular level, this compound affects signaling pathways and metabolic processes. Its interaction with specific enzymes can either inhibit or activate their activities, showcasing its potential as a modulator in biochemical pathways.

The synthesis of 3,4-difluorobenzyl alcohol can be achieved through several methods:

  • Reduction of Aldehyde: A common laboratory method involves reducing 3,4-difluorobenzaldehyde using sodium borohydride (NaBH4) in ethanol at room temperature. This method provides a straightforward route to obtain the desired alcohol.
  • Catalytic Hydrogenation: In industrial settings, 3,4-difluorobenzyl alcohol is often produced via catalytic hydrogenation of 3,4-difluorobenzaldehyde. This process employs metal catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures, ensuring high yields suitable for large-scale production.

3,4-Difluorobenzyl alcohol finds numerous applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting the central nervous system and other therapeutic areas.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its biological activity.
  • Specialty Chemicals: It is employed in producing specialty materials and chemicals within industrial contexts .

Research indicates that 3,4-difluorobenzyl alcohol interacts with several biological targets. One notable interaction is with alcohol dehydrogenase 1C, which plays a crucial role in ethanol metabolism. The compound's ability to influence enzyme activity suggests potential applications in metabolic studies and therapeutic interventions . Furthermore, its interactions may extend to various signaling pathways involved in cellular metabolism and detoxification processes.

Similar Compounds: Comparison

Several compounds share structural similarities with 3,4-difluorobenzyl alcohol. Here are some notable ones:

Compound NameMolecular FormulaKey Differences
2,3-Difluorobenzyl AlcoholC7H6F2OFluorine substitutions at different positions
2,4-Difluorobenzyl AlcoholC7H6F2ODifferent fluorine substitution pattern
Benzyl AlcoholC7H8OLacks fluorine atoms; serves as a simpler analog

These compounds differ primarily in their fluorination patterns and resultant chemical properties. The unique positioning of fluorine atoms in 3,4-difluorobenzyl alcohol contributes to its distinct reactivity and biological activity compared to its analogs .

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85118-05-4

Wikipedia

3,4-Difluorobenzyl alcohol

Dates

Modify: 2023-08-15

Explore Compound Types